5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid: is a complex organic compound that features a unique combination of a furoic acid moiety and a chromen-2-one derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid typically involves the following steps:
Formation of the Chromen-2-one Derivative: The chromen-2-one derivative can be synthesized by reacting 3,4,7-trimethylcoumarin with appropriate reagents under controlled conditions.
Esterification: The chromen-2-one derivative is then esterified with a suitable alcohol to form the intermediate ester.
Hydrolysis and Coupling: The ester is hydrolyzed to form the corresponding acid, which is then coupled with 2-furoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furoic acid moiety.
Reduction: Reduction reactions can occur at the chromen-2-one ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups on the chromen-2-one ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the furoic acid moiety.
Reduction: Dihydro derivatives of the chromen-2-one ring.
Substitution: Substituted derivatives at the methyl groups on the chromen-2-one ring.
Scientific Research Applications
5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
- 3-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid
Uniqueness
- The specific positioning of the furoic acid moiety and the chromen-2-one derivative in 5-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}-2-furoic acid imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
IUPAC Name |
5-[(3,4,7-trimethyl-2-oxochromen-5-yl)oxymethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-9-6-14(22-8-12-4-5-13(23-12)17(19)20)16-10(2)11(3)18(21)24-15(16)7-9/h4-7H,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUGFHVUQJMROA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(O3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.